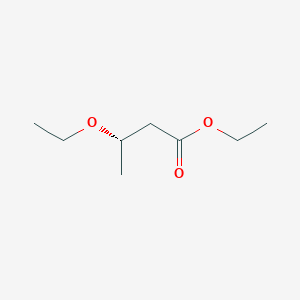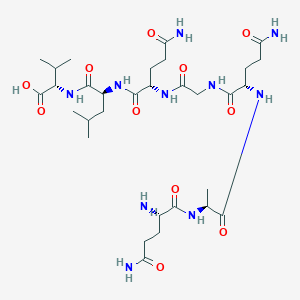
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- is a complex oligopeptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This approach can be more cost-effective and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation processes or reduce disulfide bonds to thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various chemical modifiers for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield thiols. Substitution reactions can result in peptides with altered amino acid sequences and potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- has several scientific research applications:
Chemistry: This compound can be used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It can serve as a substrate for enzymatic studies or as a probe for investigating protein-protein interactions.
Medicine: The peptide may have therapeutic potential in treating diseases related to amino acid metabolism or protein misfolding.
Industry: It can be used in the production of peptide-based materials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural stabilization of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in clinical nutrition and cell culture.
L-Valyl-L-alanine: Another dipeptide with distinct properties and uses in biochemical research.
γ-L-Glutamyl-L-alanine: A dipeptide involved in metabolic pathways and regulatory functions.
Uniqueness
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
676460-69-8 |
|---|---|
Molekularformel |
C31H54N10O11 |
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H54N10O11/c1-14(2)12-20(30(50)41-25(15(3)4)31(51)52)40-29(49)19(8-11-23(35)44)38-24(45)13-36-28(48)18(7-10-22(34)43)39-26(46)16(5)37-27(47)17(32)6-9-21(33)42/h14-20,25H,6-13,32H2,1-5H3,(H2,33,42)(H2,34,43)(H2,35,44)(H,36,48)(H,37,47)(H,38,45)(H,39,46)(H,40,49)(H,41,50)(H,51,52)/t16-,17-,18-,19-,20-,25-/m0/s1 |
InChI-Schlüssel |
JDYPLMWWSPSWGB-BPBFDTGDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


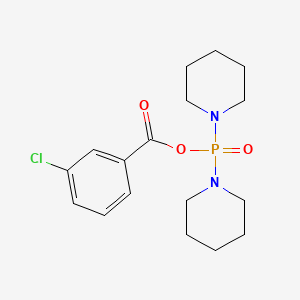
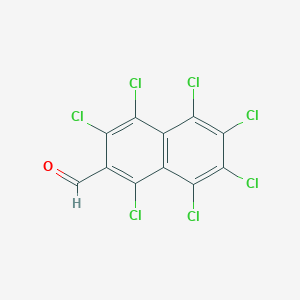
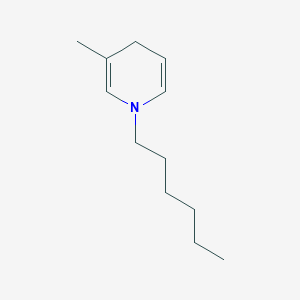
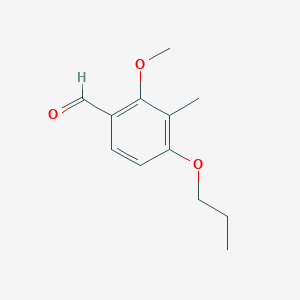
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
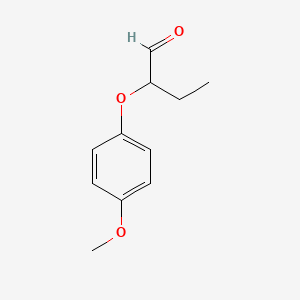
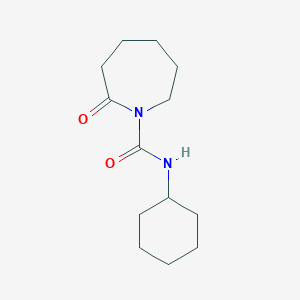
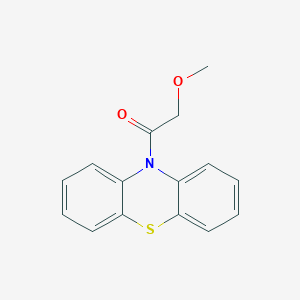
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
